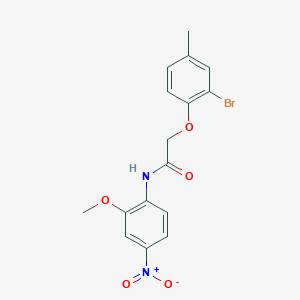![molecular formula C15H22BrNO7 B4982586 {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, also known as BPEEEMO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been found to inhibit the activity of AKT and ERK, which are signaling proteins involved in cell growth and survival. Additionally, {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to activate the JNK signaling pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in lab experiments is its potential therapeutic applications in various diseases. Additionally, {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel formulations and delivery systems for {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate may improve its solubility and bioavailability, enhancing its therapeutic efficacy.
Synthesis Methods
{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate can be synthesized through a multi-step process involving the reaction of 2-bromophenol with ethylene oxide, followed by the reaction of the resulting product with 2-(2-chloroethoxy)ethanol. The final step involves the reaction of the intermediate product with 2-methoxyethylamine in the presence of oxalic acid to form {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate oxalate.
Scientific Research Applications
{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has shown potential in scientific research as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate exhibits anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, {2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has shown neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRUFPAELYRHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)

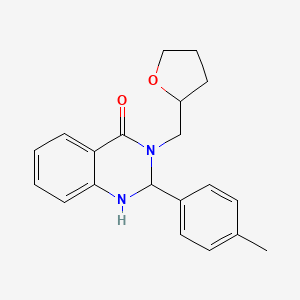
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)
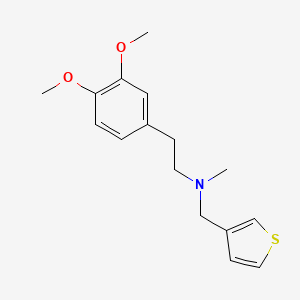
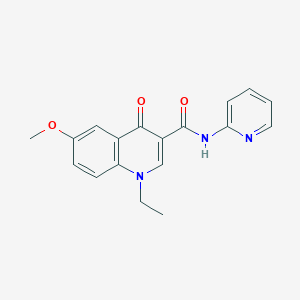
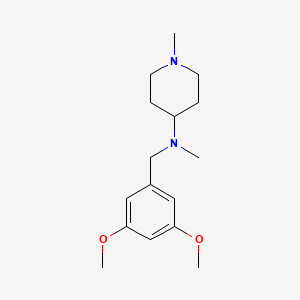
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)
